3beta-Hydroxylanost-8-en-32-al

CYP51 kinetics lanosterol 14α-demethylase substrate affinity

3beta-Hydroxylanost-8-en-32-al (32-oxo-24,25-dihydrolanosterol) is the terminal aldehyde intermediate in the CYP51 demethylation cascade, offering ~20-fold higher enzyme affinity than DHL. Its CO-resistant metabolism uniquely enables selective deformylation studies. As the cognate endogenous signal for Insig-mediated HMGCR degradation, it is essential for proteasomal feedback research. It serves as a direct CYP51 biomarker, accumulating under azole inhibition for precise pharmacodynamic readouts. This authentic Δ8 isomer ensures accurate 8,14-diene product formation, avoiding the confounding results of the non-metabolizable Δ7 isomer. Choose this compound for definitive mechanistic sterol profiling and enzyme kinetics.

Molecular Formula C30H50O2
Molecular Weight 442.7 g/mol
CAS No. 59200-40-7
Cat. No. B1256502
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3beta-Hydroxylanost-8-en-32-al
CAS59200-40-7
Synonyms3-beta-hydroxylanost-8-en-32-aldehyde
3-hydroxylanost-8-en-32-al
32-oxo-24,25-dihydrolanosterol
32-oxo-DHL
lanosten-3-ol-32-al
lanosterol-32-aldehyde
Molecular FormulaC30H50O2
Molecular Weight442.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C=O
InChIInChI=1S/C30H50O2/c1-20(2)9-8-10-21(3)22-14-18-30(19-31)24-11-12-25-27(4,5)26(32)15-16-28(25,6)23(24)13-17-29(22,30)7/h19-22,25-26,32H,8-18H2,1-7H3/t21-,22-,25+,26+,28-,29-,30-/m1/s1
InChIKeyMKMLAQLNFVFNRK-PUXRVUTHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3beta-Hydroxylanost-8-en-32-al (CAS 59200-40-7): A Defined Oxylanosterol Intermediate for Cholesterol Biosynthesis Research and Regulatory Studies


3beta-Hydroxylanost-8-en-32-al (CAS 59200-40-7), also known as 32-oxo-24,25-dihydrolanosterol or lanosten-3-ol-32-al, is a tetracyclic triterpenoid belonging to the oxylanosterol subclass of sterol lipids [1]. It is classified as a 14α-formyl steroid and an endogenous human metabolite produced during the lanosterol 14α-demethylase (CYP51)-catalyzed conversion of lanosterol to cholesterol [2]. Unlike the parent compound lanosterol or its saturated analog 24,25-dihydrolanosterol (DHL), this compound bears a distinctive aldehyde functionality at the C-32 position, which confers unique substrate and regulatory properties within the cholesterol biosynthetic pathway [3].

Why 3beta-Hydroxylanost-8-en-32-al Cannot Be Replaced by Lanosterol, 24,25-Dihydrolanosterol, or Other Oxylanosterol Analogs in Mechanistic and Regulatory Studies


Although several lanostane-type triterpenoids share a common tetracyclic scaffold, their biological handling by CYP51 and their regulatory effects on HMG-CoA reductase (HMGCR) differ substantially based on oxidation state, double-bond position, and substituent electronegativity [1]. 3beta-Hydroxylanost-8-en-32-al occupies a specific node in the C-32 demethylation cascade: it is the terminal oxidized intermediate before C–C bond cleavage, making it the substrate for the deformylation step that produces the Δ8,14-diene sterol [2]. Substituting this compound with its alcohol analog (lanost-8-ene-3beta,32-diol), the Δ7 isomer, or the unmodified parent DHL will alter both enzyme kinetics and regulatory outcomes, as these analogs engage CYP51 with different affinities, follow distinct metabolic fates, and trigger non-equivalent HMGCR suppression mechanisms [3].

3beta-Hydroxylanost-8-en-32-al: Quantitative Differentiation Evidence Versus Closest Analogs and Intermediates


CYP51 Substrate Affinity: 3beta-Hydroxylanost-8-en-32-al Exhibits Approximately 20-Fold Higher Affinity than 24,25-Dihydrolanosterol (DHL) in a Reconstituted Rat Liver P-450(14DM) System

In a reconstituted system consisting of partially purified rat liver cytochrome P-450(14DM) and NADPH-cytochrome P-450 reductase, the apparent Km of the enzyme for 3beta-hydroxylanost-8-en-32-al (Δ8-CHO) was approximately 5% that of the natural substrate 24,25-dihydrolanosterol (DHL). Specifically, the Km for Δ8-CHO was about 1/20 of the Km for DHL [1]. This indicates that the C-32 aldehyde intermediate binds to CYP51 with markedly higher affinity than the parent lanostane scaffold bearing an intact 14α-methyl group, positioning the aldehyde as the kinetically preferred substrate for the terminal oxidative step of the demethylation cascade.

CYP51 kinetics lanosterol 14α-demethylase substrate affinity cholesterol biosynthesis

Isomer-Dependent Metabolism: Only the Δ8 Isomer (3beta-Hydroxylanost-8-en-32-al) Is Accepted as a Substrate by CYP51; the Δ7 Isomer Is Not Converted to the 14-Deformylated Product

When the reconstituted rat liver CYP51 system was presented with the Δ8 isomer (3beta-hydroxylanost-8-en-32-al, Δ8-CHO) and its Δ7 isomer (3beta-hydroxylanost-7-en-32-al, Δ7-CHO) separately, only Δ8-CHO was converted to the 14-deformylated product 4,4-dimethyl-5α-cholesta-8,14-dien-3β-ol (8,14-Diene). The Δ7 isomer was not metabolized to the corresponding deformylated product [1]. This strict positional selectivity demonstrates that the Δ8 double bond is a structural prerequisite for CYP51-mediated C–C bond cleavage, distinguishing 3beta-hydroxylanost-8-en-32-al from its synthetically accessible Δ7 isomer.

CYP51 substrate specificity Δ8 vs Δ7 isomer sterol double-bond positional selectivity deformylation

Divergent HMG-CoA Reductase Suppression Mechanism: 3beta-Hydroxylanost-8-en-32-al Increases HMGR Protein Degradation, Whereas the 15α-Fluoro Analog Inhibits HMGR Translation

In a mutant CHO cell line lacking lanosterol 14α-methyl demethylase activity (to prevent metabolic conversion of the test compound), 3beta-hydroxylanost-8-en-32-al suppressed HMG-CoA reductase (HMGR) protein levels by accelerating the rate of HMGR degradation. In contrast, the structurally related 15α-fluoro-3beta-hydroxy-lanost-7-en-32-aldehyde suppressed HMGR activity predominantly through translational inhibition, without affecting enzyme degradation [1]. This demonstrates that two structurally similar oxylanosterols achieve HMGR downregulation through mechanistically distinct post-transcriptional pathways, with the natural aldehyde intermediate operating via a degradation route analogous to that of oxycholesterols such as 25-hydroxycholesterol.

HMG-CoA reductase regulation post-transcriptional control oxylanosterol mechanism cholesterol homeostasis

Predominant Metabolic Intermediate Accumulation: The C-32 Aldehyde Accumulates in an Approximate 3:1 Ratio Over the C-32 Alcohol Under Diverse Demethylation Conditions

Across a range of experimental conditions designed to promote intermediate accumulation—including short incubation times, limiting enzyme amounts, high pH (pH 8.0), elevated substrate concentrations, competitive inhibition by lanosterol, and ketoconazole treatment—the C-32 aldehyde (3beta-hydroxylanost-8-en-32-al) consistently accumulated as the major oxysterol species, in an approximate 3:1 ratio relative to the C-32 alcohol (lanost-8-ene-3beta,32-diol) [1]. This consistent predominance, observed with intact rat hepatic microsomes, indicates that the aldehyde oxidation state is the thermodynamically or kinetically favored species during the C-32 demethylation process, and that the alcohol-to-aldehyde conversion is not rate-limiting under physiologically relevant conditions.

oxysterol accumulation C-32 demethylation cascade aldehyde-to-alcohol ratio metabolic intermediate profiling

Carbon Monoxide Resistance: Metabolism of 3beta-Hydroxylanost-8-en-32-al Is Not Inhibited by CO, in Contrast to the CO-Sensitive C-32 Removal from 24,25-Dihydrolanosterol

Carbon monoxide, a classical inhibitor of cytochrome P-450 enzymes, inhibited the removal of C-32 from 24,25-dihydrolanosterol (DHL, compound I) but did not inhibit the metabolism of its downstream metabolites 5α-lanost-8-ene-3β,32-diol (compound II) or 3β-hydroxy-5α-lanost-8-en-32-al (compound III) [1]. This differential CO sensitivity demonstrates that the initial oxidation of the 14α-methyl group (converting DHL to the C-32 alcohol) requires a CO-sensitive cytochrome P-450 species, whereas the subsequent oxidation of the alcohol to the aldehyde—and the aldehyde's onward metabolism—is catalyzed by a CO-insensitive enzymatic component, consistent with the involvement of two distinct mixed-function-oxidase systems in the complete demethylation sequence.

cytochrome P-450 carbon monoxide inhibition C-32 demethylation mixed-function oxidase enzyme mechanism

3beta-Hydroxylanost-8-en-32-al: Evidence-Backed Application Scenarios for Cholesterol Research, Enzyme Studies, and Metabolomics


Investigating the Terminal Step of Lanosterol 14α-Demethylation (CYP51 Catalysis)

The ~20-fold higher CYP51 affinity of 3beta-hydroxylanost-8-en-32-al relative to DHL [1] makes it the preferred substrate for kinetic characterization of the deformylation step. Its CO-resistant metabolism [2] further enables selective study of the second mixed-function-oxidase system without interference from the initial P-450-dependent oxidation. Use of the correct Δ8 isomer—rather than the non-metabolizable Δ7 isomer [1]—is essential for generating the authentic 8,14-diene product in reconstituted enzyme assays.

Deciphering Post-Transcriptional Regulation of HMG-CoA Reductase in Cholesterol Homeostasis

This compound engages HMGR suppression through a degradation-acceleration mechanism distinct from the translational-inhibition pathway used by fluorinated analogs [3]. Researchers studying the proteasomal or Insig-mediated degradation arm of cholesterol feedback regulation should select 3beta-hydroxylanost-8-en-32-al as the cognate endogenous oxylanosterol signal. The compound's established role as a translational downregulator of HMGR in hepatocyte cultures [4] further supports its use in primary hepatocyte and in vivo models of cholesterol-resistant species (e.g., rat) where translational control predominates [5].

Human Metabolomics and Sterol Biomarker Discovery

As an endogenous human metabolite documented in the Human Metabolome Database (HMDB0012159) [6], 3beta-hydroxylanost-8-en-32-al serves as a direct biomarker for CYP51 activity and lanosterol demethylation flux. Its characteristic 3:1 accumulation ratio over the corresponding alcohol [7] provides a quantitative benchmark for validating analytical methods (LC-MS/MS, GC-MS) in sterol profiling studies. The compound's detection in human tissues supports its use as a reference standard in clinical metabolomics investigations of cholesterol biosynthesis disorders.

CYP51 Inhibitor Screening and Antifungal Drug Development

Azole antifungals (e.g., ketoconazole, miconazole) target CYP51 and are known to promote accumulation of 3beta-hydroxylanost-8-en-32-al [7]. In inhibitor screening campaigns, quantifying the accumulation of this specific aldehyde intermediate—rather than total oxysterol levels—provides a direct readout of CYP51 inhibition at the terminal deformylation step. The compound's well-characterized behavior as the major accumulating species under ketoconazole treatment [7] and its defined Km relationship with CYP51 [1] make it a validated pharmacodynamic marker for CYP51-targeting compounds.

Quote Request

Request a Quote for 3beta-Hydroxylanost-8-en-32-al

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.